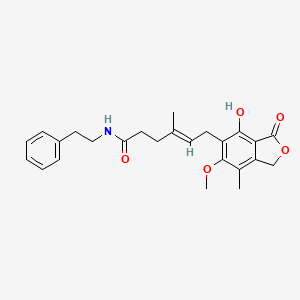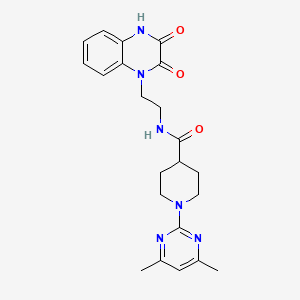![molecular formula C16H14F3N5O2 B14934041 N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N'-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B14934041.png)
N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N'-[2-(trifluoromethoxy)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N’-[2-(trifluoromethoxy)phenyl]urea: is a complex organic compound that features a triazolopyridine moiety and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N’-[2-(trifluoromethoxy)phenyl]urea typically involves multiple steps:
Formation of the Triazolopyridine Moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridine ring.
Attachment of the Ethyl Group: The ethyl group is introduced through alkylation reactions.
Formation of the Urea Linkage: The final step involves the reaction of the triazolopyridine derivative with a trifluoromethoxyphenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazolopyridine moiety.
Reduction: Reduction reactions can also occur, potentially affecting the urea linkage.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets are of particular interest.
Medicine
In medicinal chemistry, N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N’-[2-(trifluoromethoxy)phenyl]urea is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N’-[2-(trifluoromethoxy)phenyl]urea involves its interaction with molecular targets such as enzymes or receptors. The triazolopyridine moiety may bind to specific sites on these targets, modulating their activity. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N’-phenylurea
- N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N’-[2-(methoxy)phenyl]urea
Uniqueness
Compared to similar compounds, N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N’-[2-(trifluoromethoxy)phenyl]urea is unique due to the presence of the trifluoromethoxy group. This group can significantly influence the compound’s chemical properties, such as its lipophilicity, stability, and reactivity.
Properties
Molecular Formula |
C16H14F3N5O2 |
|---|---|
Molecular Weight |
365.31 g/mol |
IUPAC Name |
1-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-[2-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C16H14F3N5O2/c17-16(18,19)26-12-6-2-1-5-11(12)21-15(25)20-9-8-14-23-22-13-7-3-4-10-24(13)14/h1-7,10H,8-9H2,(H2,20,21,25) |
InChI Key |
XZXPQQLNVUIEAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC2=NN=C3N2C=CC=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)propanamide](/img/structure/B14933959.png)
![N-cyclooctyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14933962.png)
![4-[({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B14933965.png)
![4-{[4-(Cyclohexylcarbonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B14933966.png)

![N-(2-chlorophenyl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide](/img/structure/B14933970.png)
![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B14933973.png)
![3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B14933976.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1-methyl-1H-indol-5-yl)acetamide](/img/structure/B14933985.png)
![N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}acetamide](/img/structure/B14933991.png)
![2-(1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B14934014.png)

![methyl 5-(2-methylpropyl)-2-{[(4-nitro-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14934028.png)
![methyl 5-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B14934036.png)
